Intermediate Hydrophilicity (XLogP 0.6) Bridges the Polarity Gap Between Hydrophobic Alkyl and Hydrophilic PEG Linkers
The target compound exhibits a computed XLogP3-AA of 0.6, determined by PubChem's atom-additive method [1]. This places it at an intermediate hydrophilicity between purely hydrophobic alkyl-chain PROTAC linkers (e.g., C5–C8 alkyl tethers whose cLogP typically exceeds 2.0) and highly polar PEG-based linkers (e.g., HO-PEG1-benzyl ester, for which the PEG backbone drives XLogP toward negative values) [2]. The intermediate XLogP of the target compound provides a starting lipophilicity that in the context of PROTAC design is less likely to require compensatory polarity adjustments, which is important because a difference in linker composition corresponding to a ∆cLogP of >3 log units between alkyl- and PEG-bearing PROTACs has been directly associated with close to a 1000-fold difference in PAMPA cell permeability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Alkyl-chain PROTAC linkers (C5–C8): cLogP typically >2.0; PEG-based linkers: XLogP substantially <0 (baseline from PROTAC linker design literature) [2] |
| Quantified Difference | ΔXLogP ≈ −1.4 vs. alkyl linkers; ΔXLogP ≈ +0.6–1.0 vs. PEG linkers (class-level inference) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]; comparator values from published PROTAC linker classification reviews [2] |
Why This Matters
PROTACs that are too lipophilic suffer from poor solubility and metabolic instability, while excessively polar PROTACs fail to cross cell membranes; the target compound's intermediate XLogP provides a balanced starting point that reduces the number of linker optimization cycles required during SAR campaigns.
- [1] PubChem. (2026). Compound Summary for CID 123134770: 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2205311-56-2. View Source
- [2] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. doi:10.37349/etat.2020.00018. View Source
- [3] Lindmark, H., Sundin, C., Brandt, P., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 16(4), 681–687. doi:10.1021/acsmedchemlett.5c00068. View Source
